molecular formula C13H9F4NO B12063822 3-Amino-6-fluoro-3'-(trifluoromethoxy)biphenyl

3-Amino-6-fluoro-3'-(trifluoromethoxy)biphenyl

Cat. No.: B12063822
M. Wt: 271.21 g/mol
InChI Key: UBDKRFAXVQJSSG-UHFFFAOYSA-N
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Description

3-Amino-6-fluoro-3’-(trifluoromethoxy)biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group, a fluorine atom, and a trifluoromethoxy group attached to the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-fluoro-3’-(trifluoromethoxy)biphenyl typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-6-fluoro-3’-(trifluoromethoxy)biphenyl may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-fluoro-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-Amino-6-fluoro-3’-(trifluoromethoxy)biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-fluoro-3’-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine and trifluoromethoxy groups can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-fluoro-3’-(trifluoromethoxy)biphenyl
  • 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)biphenyl

Uniqueness

3-Amino-6-fluoro-3’-(trifluoromethoxy)biphenyl is unique due to the specific positioning of the amino, fluorine, and trifluoromethoxy groups on the biphenyl structure. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H9F4NO

Molecular Weight

271.21 g/mol

IUPAC Name

4-fluoro-3-[3-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C13H9F4NO/c14-12-5-4-9(18)7-11(12)8-2-1-3-10(6-8)19-13(15,16)17/h1-7H,18H2

InChI Key

UBDKRFAXVQJSSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)N)F

Origin of Product

United States

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